Phenacemide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-carbamoyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFRXWCVYUEORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023442 | |
| Record name | Phenacemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenacemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
VERY SLIGHTLY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, CHLOROFORM, ETHER, SLIGHTLY SOL IN ACETONE, 1.06e+00 g/L | |
| Record name | Phenacemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENACEMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenacemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM ALCOHOL, WHITE TO PRACTICALLY WHITE, FINE, CRYSTALLINE POWDER, WHITE TO CREAMY WHITE CRYSTALLINE SOLID | |
CAS No. |
63-98-9 | |
| Record name | Phenacemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacemide [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenacemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenacemide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenacemide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenacemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenacemide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENACEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAI7J52V09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENACEMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenacemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212-216 °C, 215 °C | |
| Record name | Phenacemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENACEMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenacemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacology and Pharmacodynamics of Phenacemide
Mechanisms of Anticonvulsant Action
The anticonvulsant effects of phenacemide are attributed to its influence on neuronal excitability, mediated through interactions with ion channels. ontosight.ai
Modulation of Neuronal Excitability
This compound's primary mechanism involves the modulation of neuronal excitability, thereby reducing the propensity for excessive firing and the spread of seizure activity. pharmacompass.comontosight.ai This modulation is thought to occur through direct effects on key ion channels. ontosight.ai
Sodium Channel Blockade
One of the principal mechanisms identified for this compound is the blockade of neuronal sodium channels. youtube.compharmacompass.comdrugbank.comgpatindia.com By binding to and blocking these channels, this compound can inhibit the rapid influx of sodium ions that is essential for the initiation and propagation of action potentials. pharmacompass.comdrugbank.comgpatindia.com This action helps to stabilize neuronal membranes and limit repetitive firing. drugbank.com this compound has been identified as a sodium channel alpha subunit blocker. ebi.ac.ukncats.iodepmap.org
Voltage-Sensitive Calcium Channel Blockade
In addition to its effects on sodium channels, this compound also binds to and blocks voltage-sensitive calcium channels. pharmacompass.comdrugbank.comgpatindia.com This blockade can reduce the influx of calcium ions into neurons, which plays a role in neurotransmitter release and neuronal excitability. pharmacompass.comdrugbank.comgpatindia.com
Suppression of Neuronal Depolarization and Hypersynchronization
The combined effects of sodium and calcium channel blockade by this compound lead to the suppression of neuronal depolarization and hypersynchronization. pharmacompass.comdrugbank.comgpatindia.com Neuronal depolarization is the initial step in generating an action potential, and hypersynchronization, the excessive synchronized firing of neuronal populations, is a hallmark of seizure activity. pharmacompass.comdrugbank.comgpatindia.com By inhibiting these processes, this compound reduces the likelihood of seizure generation and spread. pharmacompass.comdrugbank.comgpatindia.com This action contributes to increasing the threshold for convulsive stimuli and preventing the spread of seizure discharge from originating foci. pharmacompass.comnih.gov
Comparative Pharmacodynamics with Other Antiepileptic Drugs
Studies have compared the pharmacodynamic profile of this compound with other antiepileptic drugs, particularly in experimental seizure models.
Seizure Threshold Elevation in Experimental Models
In experimental models of epilepsy, this compound has demonstrated the ability to elevate the seizure threshold. pharmacompass.comneupsykey.com This includes increasing the threshold for minimal electroshock convulsions and abolishing the tonic phase of maximal electroshock seizures. pharmacompass.comnih.govneupsykey.com this compound has also been shown to prevent or modify seizures induced by chemoconvulsants such as pentylenetetrazol. pharmacompass.comnih.govneupsykey.com
Research indicates that this compound can have higher protective indexes against minimal electroshock seizures (a model relevant to complex partial seizures) and maximal electroshock seizures (a model for tonic-clonic seizures) compared to some other antiepileptic drugs like phenytoin (B1677684) or phenobarbital (B1680315) in experimental settings. neupsykey.com
While this compound was historically used, its use has been limited due to toxicity concerns, and newer antiepileptic drugs with more favorable safety profiles are now more commonly prescribed. ontosight.ai However, studies in models such as zebrafish with mutations in voltage-gated sodium channels (SCN1A), relevant to Dravet Syndrome, have included this compound in comparative screenings, although the model demonstrated resistance to several compounds including this compound. eneuro.org
Table 1: Effects of this compound in Experimental Seizure Models
| Experimental Model | Effect of this compound | Source |
| Minimal Electroshock Seizures | Elevates seizure threshold | pharmacompass.comnih.govneupsykey.com |
| Maximal Electroshock Seizures | Abolishes the tonic phase | pharmacompass.comnih.govneupsykey.com |
| Pentylenetetrazol-induced Seizures | Prevents or modifies seizures | pharmacompass.comnih.govneupsykey.com |
Table 2: Comparative Protective Index (Experimental Models)
| Drug | Protective Index (Minimal Electroshock) | Protective Index (Maximal Electroshock) | Source |
| This compound | Higher than phenytoin and phenobarbital (in experimental models) | Higher than phenytoin and phenobarbital (in experimental models) | neupsykey.com |
| Phenytoin | Lower than this compound (in experimental models) | Lower than this compound (in experimental models) | neupsykey.com |
| Phenobarbital | Lower than this compound (in experimental models) | Lower than this compound (in experimental models) | neupsykey.com |
Note: Data in Table 2 is based on comparative studies in experimental models as referenced.
Efficacy against Electroshock Seizures (Minimal and Maximal)
In experimental models of epilepsy, this compound has demonstrated efficacy against electroshock-induced seizures. It is reported to elevate the threshold for minimal electroshock convulsions. drugbank.comnih.govpharmacompass.comechemi.com Furthermore, this compound is known to abolish the tonic phase of maximal electroshock seizures. drugbank.comnih.govpharmacompass.comechemi.com Studies in animals have shown that this compound elevates the threshold for minimal electroshock convulsions and abolishes the tonic phase of maximal electroshock seizures at doses well below those causing neurological signs. nih.govechemi.com this compound has been reported to have a higher protective index against minimal electroshock seizures (considered a model of complex partial seizures) and maximal electroshock seizures (considered a model of tonic-clonic seizures) compared to phenytoin or phenobarbital in experimental models. neupsykey.com
Data on the efficacy against electroshock seizures can be summarized as follows:
| Seizure Model | Effect of this compound | Reference |
| Minimal Electroshock | Elevates seizure threshold | drugbank.comnih.govpharmacompass.comechemi.com |
| Maximal Electroshock | Abolishes tonic phase | drugbank.comnih.govpharmacompass.comechemi.com |
| Minimal Electroshock (Animal Models) | Elevates threshold at non-toxic doses | nih.govechemi.com |
| Maximal Electroshock (Animal Models) | Abolishes tonic phase at non-toxic doses | nih.govechemi.com |
Efficacy against Pentylenetetrazol-Induced Seizures
This compound also demonstrates efficacy in preventing or modifying seizures induced by pentylenetetrazol or other convulsants. drugbank.comnih.govpharmacompass.comechemi.com In experimental models, this compound elevates the seizure threshold for pentylenetetrazol seizures. neupsykey.com Similar to its effects on electroshock seizures, this compound prevents or modifies pentylenetetrazol seizures in animals at doses below those causing neurological signs. nih.govechemi.com
Data on the efficacy against pentylenetetrazol-induced seizures can be summarized as follows:
| Seizure Model | Effect of this compound | Reference |
| Pentylenetetrazol-Induced | Prevents or modifies seizures | drugbank.comnih.govpharmacompass.comechemi.com |
| Pentylenetetrazol-Induced (Animal Models) | Elevates seizure threshold at non-toxic doses | nih.govechemi.com |
Structural and Conformational Similarities to Phenytoin and Diazepam
This compound is described as a ureide (acetylurea) anticonvulsant. guidetopharmacology.org It is considered a congener and a ring-opened analogue of the hydantoin (B18101) phenytoin. guidetopharmacology.org this compound is also structurally related to the barbiturate (B1230296) family of drugs and other hydantoins. guidetopharmacology.org The mechanism of action of this compound is likely similar to that of phenytoin, which is attributed to the similar structural and three-dimensional conformation between this compound and phenytoin. neupsykey.com While not chemically obvious, the molecular conformations of diphenylhydantoin (phenytoin) and diazepam exhibit marked similarities, suggesting a steric basis for their anticonvulsant activity. researchgate.net This indicates that structural and conformational aspects play a role in the activity of these compounds.
| Compound | Structural Relationship to this compound | Notes | Reference |
| Phenytoin | Congener and ring-opened analogue | Similar structural/conformational basis | neupsykey.comguidetopharmacology.org |
| Diazepam | Not directly stated as analogue | Molecular conformation similarities to phenytoin | researchgate.net |
Pharmacokinetics and Biotransformation of Phenacemide
Absorption Characteristics
Phenacemide is well-absorbed following oral administration.
Intestinal Absorption
This compound is reported to be almost completely absorbed from the gastrointestinal tract drugbank.comyoutube.comnih.govechemi.com. Studies, including those assessing human intestinal absorption, indicate a high degree of absorption drugbank.com.
Peak Plasma Concentrations
Peak plasma concentrations of this compound are typically observed 3 to 5 hours after a single oral dose neupsykey.com. While plasma concentrations associated with efficacy have been reported, those specifically linked to safety have not been definitively established nih.govechemi.com. Effective plasma concentrations for seizure control have been reported to range from 16 to 75 µg/mL neupsykey.comnih.gov.
Data Table 1: this compound Absorption Characteristics
| Characteristic | Finding | Source |
| Extent of Absorption | Almost completely absorbed from GI tract | drugbank.comyoutube.comnih.govechemi.com |
| Time to Peak Concentration | 3 to 5 hours after a single oral dose | neupsykey.com |
| Effective Plasma Range | 16 to 75 µg/mL for seizure control | neupsykey.comnih.gov |
Distribution Studies
Information regarding the distribution of this compound is less extensive compared to its absorption and metabolism.
Volume of Distribution Considerations
Protein Binding Extent
The extent of protein binding for this compound is reported as unknown neupsykey.com.
Data Table 2: this compound Distribution Characteristics
| Characteristic | Finding | Source |
| Volume of Distribution | Not readily available; suggested as moderate youtube.com; considerations related to creatinine (B1669602) transport nih.gov | drugbank.comyoutube.comnih.gov |
| Extent of Protein Binding | Unknown | neupsykey.com |
Metabolic Pathways and Metabolites
This compound undergoes significant biotransformation in the liver.
This compound is metabolized in the liver primarily by hepatic microsomal enzymes drugbank.comyoutube.comechemi.com. The main metabolic pathway involves p-hydroxylation of the phenyl ring drugbank.comyoutube.comechemi.compharmacompass.com. This process leads to the inactivation of the parent drug drugbank.comyoutube.comechemi.com. Further biotransformation of 4-hydroxyphenacetylurea, a metabolite, has been observed in rabbits, including methylation to form 3-methoxy-4-hydroxyphenacetylurea and conjugation to form a glucuronide nih.gov. Hydrolysis of the ureido group can also occur, yielding phenylacetic acid and phenaceturic acid nih.govechemi.comtaylorfrancis.com. Ring closure to form a hydantoin (B18101) does not appear to be a significant metabolic pathway neupsykey.compharmacompass.com. The metabolites, particularly the hydroxylated and conjugated forms, are primarily excreted via the kidneys neupsykey.com. Studies comparing the excretion of 14C-phenacetylurea in different animal species (rats, guinea-pigs, rabbits, and mice) have shown variations in biotransformation among them nih.govechemi.com. The aromatic hydroxylation reactions may involve arene oxide intermediates, which are highly reactive and potentially toxic taylorfrancis.comtaylorandfrancis.com.
Data Table 3: this compound Metabolic Pathways and Metabolites
| Pathway/Process | Description | Metabolites (Observed/Proposed) | Source |
| Hepatic Microsomal Metabolism | Primary site of biotransformation | - | drugbank.comyoutube.comechemi.com |
| p-Hydroxylation of Phenyl Ring | Major inactivation pathway | 4-hydroxyphenacetylurea | drugbank.comyoutube.comechemi.compharmacompass.com |
| Conjugation | Follows hydroxylation, particularly in rabbits | Glucuronides (e.g., 4-hydroxyphenacetylurea glucuronide) | neupsykey.comnih.gov |
| Methylation | Observed for hydroxylated metabolites, particularly in rabbits | 3-methoxy-4-hydroxyphenacetylurea | nih.gov |
| Hydrolysis of Ureido Group | Leads to cleavage of the urea (B33335) portion | Phenylacetic acid, Phenaceturic acid | nih.govechemi.comtaylorfrancis.com |
| Arene Oxide Formation | Proposed intermediates in aromatic hydroxylation, potentially reactive/toxic | Arene oxide intermediates | taylorfrancis.comtaylorandfrancis.com |
Hepatic Microsomal Enzyme Metabolism
The liver is the primary site for this compound metabolism, involving hepatic microsomal enzymes. wikipedia.orgiarc.frfishersci.atnih.govnih.govatamankimya.comnih.gov This enzymatic processing leads to the inactivation of the parent drug. wikipedia.orgfishersci.atnih.govnih.govatamankimya.com
p-Hydroxylation of the Phenyl Group
A major metabolic pathway for this compound is the para-hydroxylation of its phenyl group. wikipedia.orgiarc.frfishersci.atnih.govnih.govatamankimya.com This hydroxylation step is a key reaction in the inactivation of this compound. wikipedia.orgfishersci.atnih.govnih.govatamankimya.com
Glucuronidation and Conjugation
Following p-hydroxylation, the resulting hydroxylated metabolite undergoes further biotransformation through conjugation. iarc.frfishersci.at Glucuronidation, a Phase II metabolic reaction, involves the conjugation of the hydroxylated metabolite with glucuronic acid. iarc.frfishersci.atuni.lunih.gov While Phenacetylurea N-glucuronide has been mentioned in some contexts, one study indicated that it did not appear to be formed. fishersci.atnih.govatamankimya.com This suggests that O-glucuronidation of the p-hydroxylated metabolite is the more likely conjugation pathway.
Absence of Hydantoin Ring Closure
Notably, despite this compound being a straight-chain analog of the hydantoin anticonvulsant phenytoin (B1677684), ring closure to form a hydantoin structure does not occur as a metabolic pathway for this compound. iarc.frfishersci.atnih.govatamankimya.com
Arene Oxide Metabolites and Cytotoxicity
Aromatic hydroxylation reactions, such as those involving the phenyl group of this compound, can proceed via the formation of arene oxide intermediates. nih.govwikipedia.org These arene oxides are highly reactive and possess substantial toxic potential due to their ability to bind covalently to biological macromolecules. nih.govwikipedia.orgchemspider.com Such covalent binding can lead to direct cytotoxicity or initiate immune responses by acting as haptens. nih.govwikipedia.orgchemspider.com
In vitro studies investigating the cytotoxicity of anticonvulsants using human lymphocytes and mouse hepatic microsomal drug-metabolizing systems have provided insights into the potential role of arene oxides in this compound toxicity. atamankimya.comnih.govchemspider.com this compound demonstrated significantly greater in vitro toxicity compared to anticonvulsants with less frequent cytotoxic complications, such as phenytoin and phenobarbital (B1680315). atamankimya.comnih.govchemspider.com The observed toxicity was enhanced by inhibitors of epoxide hydrolase, an enzyme involved in detoxifying arene oxides, suggesting that arene oxide metabolites likely contribute to this compound's cytotoxicity. atamankimya.comnih.govchemspider.com The toxic potential of this compound in this in vitro system was marked and dose-dependent over a concentration range of 11 to 178 pg/ml. nih.gov Variability in hepatic metabolism and the generation of these reactive intermediates may play a role in the occurrence of this compound-associated toxicity in individuals. nih.gov
Comparative Metabolic Studies with Structurally Related Compounds
Comparative metabolic studies with structurally related compounds highlight differences in biotransformation pathways. For instance, studies in rabbits have shown that in addition to hydroxylation and subsequent methylation, hydrolysis of the ureido-group of this compound can occur, yielding phenylacetic acid and phenaceturic acid. fishersci.atnih.govatamankimya.comwikipedia.org This contrasts with the metabolism of hydantoins like phenytoin, which primarily undergo aromatic hydroxylation followed by glucuronidation. nih.gov Comparative excretion profiles of 14C-phenacetylurea in different species demonstrated variations in the extent of excretion in urine within a 48-hour period after oral administration. fishersci.atnih.govatamankimya.com
Elimination and Excretion Profiles
This compound is primarily eliminated from the body through the excretion of its metabolites, predominantly in the urine. iarc.frfishersci.atnih.gov Little to no unchanged this compound is found in the urine. iarc.frfishersci.atnih.gov The elimination half-life of this compound has been reported with some variability in the literature, ranging from 5 to 12 hours iarc.fr to 22-25 hours. wikipedia.orgfishersci.atmpg.denih.govnih.gov
Comparative excretion studies using 14C-phenacetylurea in different animal species revealed variations in the percentage of radioactivity excreted in the urine over 48 hours following an oral dose:
| Species | Percentage of 14C Excreted in 48-hr Urine (Oral Dose) |
| Rats | 63% fishersci.atnih.govatamankimya.com |
| Guinea-pigs | 56% fishersci.atnih.govatamankimya.com |
| Rabbits | 87% fishersci.atnih.govatamankimya.com |
| Mice | 62% fishersci.atnih.govatamankimya.com |
These findings underscore interspecies differences in the biotransformation and elimination of this compound.
Renal Excretion of Metabolites
The primary route of elimination for this compound is renal excretion, with little to no unchanged this compound typically found in the urine. neupsykey.comechemi.compharmacompass.com The metabolites, including the glucuronide conjugate, are excreted through the kidneys. neupsykey.com Studies indicate that renal excretion accounts for a significant portion of the administered dose, ranging from 68-94% following intravenous administration and 70-83% following oral administration. druginfosys.com
It has been observed that this compound can cause a substantial increase in serum creatinine concentration in some patients, even in the absence of other signs of renal disease. echemi.compharmacompass.comnih.govtaylorfrancis.comresearchgate.net This effect is not fully understood but has been linked to an impairment of creatinine metabolism, potentially involving inhibition of transport and a decrease in creatinine volume of distribution, rather than an overproduction of creatinine or solely inhibition of tubular secretion. researchgate.netnih.gov After discontinuation of this compound, serum creatinine levels and creatinine clearance values may take 7-14 days to return to normal, even though this compound concentrations become undetectable within 2 days. echemi.comnih.gov
Elimination Half-Life
The elimination half-life of this compound has been reported with some variability across different sources. One study involving one control subject and three epileptic patients demonstrated a half-life of 22 to 25 hours. echemi.comnih.govwikidoc.org Other sources report the elimination half-life ranging from 5 to 12 hours neupsykey.com or 22-25 hours drugbank.comyoutube.com. Data from pharmacokinetic studies indicate plasma half-lives of 8-17 hours following intravenous administration and 16-19 hours following oral administration. druginfosys.com
The effective plasma concentration range for this compound has been reported to be between 16 and 75 μg/mL. neupsykey.com
Summary of this compound Elimination Half-Life Data
| Source | Reported Half-Life (hours) | Notes |
| Neupsy Key neupsykey.com | 5 to 12 | |
| DrugBank Online drugbank.com | 22-25 | |
| PubChem nih.gov | 22 to 25 | Based on one study (1 control, 3 patients) |
| Wikipedia wikipedia.org | 22–25 | |
| wikidoc wikidoc.org | 22-25 | |
| YouTube (Pharmacology of this compound) youtube.com | 22-25 | |
| DrugInfoSys.com druginfosys.com | IV: 8-17, PO: 16-19 | Plasma half-life |
| Echemi echemi.com | 22-25 | Based on one study (1 control, 3 patients) |
Summary of Renal Excretion Data
| Route of Administration | Percentage Excreted Renally druginfosys.com | Notes |
| Intravenous (IV) | 68-94% | As metabolites |
| Oral (PO) | 70-83% | As metabolites, little to no unchanged drug |
Toxicological Research on Phenacemide
Mechanisms of Organ-Specific Toxicity
The mechanisms by which phenacemide induces toxicity in specific organs are areas of ongoing research.
Hepatotoxicity Mechanisms
This compound has been associated with hepatotoxicity, ranging from hepatitis and jaundice to fatal liver necrosis. pharmacompass.com While the precise mechanisms are not fully established, drug-induced liver injury can involve direct cytotoxicity from reactive metabolites or immunoallergic mechanisms. researchgate.net Some antiepileptic drugs are metabolized by hepatic microsomal enzymes, and their reactive metabolites can lead to oxidative injury and secondary immune responses. researchgate.net this compound is metabolized in the liver by hepatic microsomal enzymes, where it is inactivated by p-hydroxylation. drugbank.comneupsykey.com
Bone Marrow Suppression Mechanisms
Severe bone marrow depression, including aplastic anemia and agranulocytosis, has been reported in association with this compound therapy, with some cases resulting in fatalities. pharmacompass.com Leukopenia, characterized by a leukocyte count of 4000/cu mm or less, has been the most frequently observed effect. pharmacompass.com Bone marrow failure can result from various mechanisms, including the destruction of hematopoietic stem cells due to injury by drugs, chemicals, radiation, viruses, or autoimmune mechanisms. oncohemakey.com It can also involve ineffective hematopoiesis or disruption of the bone marrow microenvironment. oncohemakey.com this compound has been identified as a drug that can lead to bone marrow suppression. oncohemakey.comsciencescholar.us
Neurotoxicity and Central Nervous System Effects
This compound acts on the central nervous system (CNS). pharmacompass.com While its mechanism of action in humans is not fully established, in animal studies, it has been shown to elevate the threshold for minimal electroshock convulsions and abolish the tonic phase of maximal electroshock seizures. pharmacompass.com It also prevents or modifies seizures induced by pentylenetetrazol or other convulsants. pharmacompass.com Neurotoxicity associated with this compound can manifest in various ways. pharmacompass.comneupsykey.comoncohemakey.comdrugs.comjodrugs.com
Excitement or Mania
Overdosage of this compound can produce excitement or mania. echemi.comnih.gov These psychological disturbances have been reported to subside promptly upon discontinuation of the drug. echemi.com The underlying mechanisms for drug-induced mania are not fully understood but may involve alterations in specific brain regions and neurotransmitter systems. nih.gov
Ataxia
Ataxia, described as clumsiness or unsteadiness, is a reported effect of this compound. pharmacompass.comoncohemakey.comdrugs.comechemi.com This can occur as a clinical effect of overdose. echemi.com Ataxia is a sign of central nervous system impairment, often related to cerebellar dysfunction. nih.gov
Drowsiness and Somnolence
Drowsiness and somnolence are among the central nervous system effects associated with this compound. pharmacompass.comneupsykey.comdrugs.comjodrugs.comslideshare.net These effects can be particularly noticeable in cases of overdose. echemi.com The mechanism may involve additive depressant effects on the central nervous system when combined with other CNS-active agents. drugs.com
Behavioral and Psychiatric Changes
Behavioral and psychiatric changes are notable adverse effects associated with this compound therapy. These changes can include emotional lability, agitation, and confusion in some individuals. neupsykey.com More commonly observed behavioral alterations include destructiveness, belligerence, marked irritability, and restlessness. neupsykey.com These symptoms tend to manifest most frequently within the first 4 to 6 weeks of treatment and typically resolve within a few weeks after discontinuing the drug. neupsykey.com In approximately 10% of patients, behavioral or psychiatric changes necessitate the discontinuation of this compound. neupsykey.com Patients with a history of psychiatric disorders may benefit from hospitalization during the initial week of this compound therapy, and both patients and their families should be advised to report changes in behavior, such as decreased interest in their surroundings, depression, or aggressiveness. neupsykey.com
Suicidal Tendencies and Mood Alterations
This compound has been associated with mood alterations, including depression. gpatindia.com Reports have also indicated the occurrence of suicidal tendencies, paranoia, and acute psychotic states in patients treated with this compound. neupsykey.com The potential for mood alteration, including possible suicidal ideation, has been noted in the context of drugs affecting similar systems, although the direct causal link specifically for this compound requires careful consideration of individual patient factors and other potential influences. drugbank.comnih.govfda.gov Depression is listed among the side effects of this compound. gpatindia.com
Gastrointestinal Disturbances
Gastrointestinal disturbances are among the reported side effects of this compound. gpatindia.commedindia.net These can include loss of appetite (anorexia), nausea, vomiting, weight loss, and abdominal pain. neupsykey.comgpatindia.commedindia.net These symptoms occur in a notable percentage of patients, ranging from 8% to 13%. neupsykey.com In approximately 3% of cases experiencing these gastrointestinal issues, discontinuation of the drug becomes necessary. neupsykey.com
Creatinine (B1669602) Metabolism Interference and Renal Implications
This compound has been shown to interfere with creatinine metabolism, leading to specific renal implications, primarily characterized by increased serum creatinine levels without actual renal failure. nih.govechemi.comnih.govdroracle.aicaredx.com
Increased Serum Creatinine without Renal Failure
A significant finding in the toxicological profile of this compound is the increase in true serum creatinine (Scr) levels despite normal renal function. nih.govechemi.comnih.gov This phenomenon has been reported in patients treated with this compound, where markedly increased Scr values were observed alongside decreased creatinine clearance (Clcr) values. nih.govechemi.com Investigations using glomerular filtration rate (GFR) measurements, such as 125I-iothalamate clearance, have demonstrated normal GFRs in these patients, indicating that the elevated serum creatinine is not a result of renal failure. nih.govechemi.com Analytical interferences with common creatinine measurement methods, such as the Jaffé reaction, have also been excluded. nih.govechemi.com After discontinuation of this compound, serum creatinine and creatinine clearance values typically return to normal within 7-14 days, even though this compound concentrations become undetectable within 2 days. nih.govechemi.com The observed increase in Scr with this compound (120-170 percent) is notably higher than that reported with other drugs known to affect creatinine levels, such as cimetidine (B194882) or trimethoprim (B1683648) (10-40 percent), suggesting a mechanism beyond just the inhibition of tubular secretion of creatinine. nih.govechemi.com Elevated serum creatinine and normal blood urea (B33335) nitrogen (BUN) values have been observed in patients on this compound. echemi.comnih.govnih.gov
Inhibition of Creatinine Transport and Decreased Volume of Distribution
Research suggests that the increased serum creatinine concentrations observed with this compound may be related to an inhibition of creatinine transport and a decrease in its volume of distribution. nih.govechemi.com Experimental studies in rats have ruled out the hypothesis of creatinine overproduction caused by this compound. nih.govechemi.com In these studies, the increase in creatinine in tissues was lower than that in the serum of rats given this compound. nih.govechemi.com Furthermore, in vitro studies have shown that this compound inhibits creatinine influx into red blood cells in a dose-dependent manner. nih.govechemi.com This inhibition of transport contributes to the accumulation of creatinine in the serum. The decreased volume of distribution implies that creatinine is confined to a smaller fluid volume in the body, leading to higher concentrations in the blood. nih.govechemi.com This interference with creatinine transport and distribution highlights a unique aspect of this compound's toxicological profile, emphasizing that elevated creatinine levels in patients on this medication should not be solely interpreted as an indicator of renal dysfunction. nih.govechemi.com
| Toxicological Manifestation | Observed Effects | Frequency/Notes | Source Indices |
| Behavioral and Psychiatric Changes | Emotional lability, agitation, confusion, destructiveness, belligerence, marked irritability, restlessness. | Occur in some individuals; commonly observed changes listed; necessitate discontinuation in ~10% of patients. | neupsykey.comneupsykey.com |
| Suicidal Tendencies and Mood Alterations | Depression, suicidal tendencies, paranoia, acute psychotic states. | Reported side effects. | neupsykey.comgpatindia.com |
| Gastrointestinal Disturbances | Loss of appetite, nausea, vomiting, weight loss, abdominal pain. | Occur in 8-13% of patients; necessitate discontinuation in ~3% of affected cases. | neupsykey.comgpatindia.commedindia.net |
| Dermatological Reactions | Rashes (maculopapular, scarlatiniform, acneiform), Stevens-Johnson syndrome with epidermal necrolysis. | Rashes common in first 3 weeks, may have fever; not dose-related; severe reactions reported. | neupsykey.comgpatindia.commedindia.netmedindia.net |
| Increased Serum Creatinine | Elevated true serum creatinine without renal failure; decreased creatinine clearance with normal GFR. | Scr increase 120-170%; returns to normal 7-14 days post-discontinuation. | nih.govechemi.comnih.govnih.gov |
| Creatinine Metabolism Interference | Inhibition of creatinine transport (e.g., influx into red blood cells); decreased creatinine volume of distribution. | Supported by in vitro and animal studies; not due to creatinine overproduction. | nih.govechemi.com |
Impact on Creatinine Clearance Assessment
This compound has been shown to increase true serum creatinine levels without causing actual renal failure echemi.comnih.govsamarpanphysioclinic.com. This effect leads to decreased creatinine clearance values, even when glomerular filtration rates, as measured by methods like 125I-iothalamate clearance, remain normal echemi.comnih.gov. The increase in serum creatinine appears to be dose-related and reversible upon discontinuation of the drug echemi.com. The observed increase in serum creatinine with this compound (120-170 percent) is notably higher than that reported for other drugs like cimetidine or trimethoprim (10-40 percent) and cannot be solely attributed to the inhibition of tubular secretion of creatinine nih.gov.
Interference with Jaffé-type Creatinine Determination
This compound can interfere with the Jaffé reaction, a common method for determining creatinine levels. This interference can manifest as false positive estimates of serum creatinine openaccessjournals.comopenaccessjournals.com. The mechanism underlying this false positive effect is not fully understood openaccessjournals.comopenaccessjournals.com. Studies have shown that this compound, similar to cephalothin, can interfere either positively or negatively with the Jaffé reaction depending on the specific analytical system used nih.govresearchgate.net. The chromophores formed by the reaction of these drugs with picrate (B76445) in the Jaffé method show maximal absorbance within the first minute, after which the absorbance decreases nih.govresearchgate.net. This characteristic can lead to negative interference in kinetic measurement systems where the measurement interval includes the period of decreasing absorbance nih.govresearchgate.net.
Experimental Studies in Animal Models
Experimental studies in rats have been conducted to investigate the mechanisms behind this compound's effects on creatinine levels. The hypothesis that this compound causes an overproduction of creatinine was ruled out by these studies, as the increase in creatinine in tissues was lower than that observed in the serum of rats administered this compound echemi.comnih.gov. In vitro studies using red blood cells demonstrated that this compound inhibited the influx of creatinine in a dose-dependent manner echemi.comnih.gov. These findings suggest that increased serum creatinine concentrations in patients receiving this compound may be linked to an inhibition of creatinine transport and a decrease in its volume of distribution echemi.comnih.gov. High doses of this compound in animals have also been reported to cause central nervous system depression echemi.com. Toxicity studies in mice and rats have determined oral LD50 values of 5.54 mmol/kg and >10 mmol/kg, respectively drugfuture.com.
Developmental Toxicity and Teratogenicity Research
This compound is recognized as a substance that can cause developmental toxicity according to regulatory requirements nih.gov. Research has explored its teratogenic potential, which refers to its ability to cause malformations in developing fetuses unc.edu. Studies utilizing a Relative Teratogenic Index (RTI), calculated as the ratio of the adult lethal dose (LD01) to the minimum teratogenic dose (tD05), have included this compound in comparative assessments with other compounds nih.govresearchgate.net. In one such study, this compound had an RTI value of 3.3 nih.govresearchgate.net. The tD05 is proposed as a representation of teratogenic potency, while the RTI reflects the teratogenic hazard by comparing effective teratogenic doses to adult toxic doses nih.govresearchgate.net. These parameters are considered useful in comparative teratogenicity studies and developmental toxicity risk assessment nih.govresearchgate.net.
Below is a table summarizing the Relative Teratogenic Index (RTI) for this compound and other compounds from a comparative study:
| Compound | Relative Teratogenic Index (RTI) |
| Phthalic anhydride | 0.9 |
| Phensuximide | 1.0 |
| Succinic anhydride | 1.0 |
| Ethosuximide | 1.2 |
| Phenytoin (B1677684) | 1.6 |
| This compound | 3.3 nih.govresearchgate.net |
| Trimethadione | 4.0 |
| Sodium valproate | 4.1 |
Cytotoxicity Studies in vitro
In vitro studies have investigated the cytotoxicity of this compound. Human lymphocytes incubated with a mouse hepatic microsomal drug metabolizing system were used to assess the cytotoxicity of several anticonvulsants nih.gov. Cytotoxicity, evaluated by trypan blue dye exclusion, was significantly greater for compounds associated with relatively high clinical toxicity, including this compound, compared to those with infrequent cytotoxic complications nih.gov. No toxicity was observed in the absence of microsomes, and toxicity was enhanced by inhibitors of epoxide hydrolase nih.gov. This suggests that the cytotoxicity of this compound may result from arene oxide metabolites nih.govtaylorandfrancis.com. These reactive intermediates have the potential for toxicity by covalently binding to macromolecules, which could lead to cell death or act as haptens triggering hypersensitivity reactions nih.govtaylorandfrancis.com. This compound has shown marked dose-dependent cytotoxicity in this in vitro system over a concentration range of 11 to 178 pg/ml taylorandfrancis.com. The in vitro toxic potential of this compound was found to be greater than that of phenobarbital (B1680315) or phenytoin when tested at their respective therapeutic concentrations taylorandfrancis.com. Variability in hepatic metabolism may play a role in determining when and in whom this compound toxicity occurs, as toxicity is likely a result of metabolites rather than the parent drug taylorandfrancis.com.
Drug Interactions and Polypharmacy Research
Pharmacokinetic Interactions
Pharmacokinetic interactions involve the effects of phenacemide on the absorption, distribution, metabolism, and excretion of other drugs.
Impact on Metabolism of Co-administered Drugs
This compound is metabolized in the liver by hepatic microsomal enzymes. drugbank.comdruginfosys.com While the search results indicate that this compound itself undergoes hepatic metabolism, direct detailed information on its impact as an inducer or inhibitor on the metabolism of other specific co-administered drugs via cytochrome P450 enzymes or other metabolic pathways is limited in the provided snippets. One snippet mentions that the metabolism of chlormadinone (B195047) acetate (B1210297), desogestrel, and dienogest (B1670515) can be increased when combined with this compound. drugbank.com The metabolism of ethinylestradiol and drospirenone (B1670955) can also be increased when combined with this compound. drugbank.com
Influence on Serum Levels of Other Agents
This compound's influence on the serum levels of other agents can be a consequence of altered metabolism or other pharmacokinetic mechanisms. The serum concentration of this compound itself can be decreased when combined with orlistat. medindia.net this compound may also increase the excretion rate of aminophylline, bromotheophylline, and caffeine, which could lead to lower serum levels and potentially reduced efficacy of these co-administered drugs. drugbank.comfpnotebook.com
This compound has been reported to cause false positive estimates of serum creatinine (B1669602), although the exact mechanism is not clear. nih.gov This effect appears to be unrelated to impaired glomerular filtration and may be related to an inhibition of creatinine transport and a decrease in its volume of distribution. nih.gov This interference with creatinine estimation could potentially influence clinical decisions regarding the dosage of renally eliminated drugs if not recognized. nih.gov
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when the effects of this compound and co-administered drugs on the body are combined, leading to additive or synergistic effects.
Increased Central Nervous System Depression
Concurrent use of this compound with other central nervous system (CNS) depressants can lead to increased sedation, somnolence, impaired judgment, thinking, and psychomotor skills. drugs.comdrugs.comdrugbank.com This additive or synergistic effect is a significant consideration in polypharmacy. drugs.comdrugs.comdrugbank.com Numerous drugs are listed as potentially increasing the risk or severity of CNS depression when combined with this compound. These include various benzodiazepines (e.g., clonazepam, diazepam, clobazam), antidepressants (e.g., amitriptyline, amoxapine), antipsychotics (e.g., aripiprazole, risperidone, chlorpromazine), antihistamines (e.g., diphenhydramine, chlorpheniramine), opioids (e.g., buprenorphine, codeine), and other anticonvulsants (e.g., phensuximide, phenobarbital). drugbank.comdrugs.comdrugs.comdrugbank.comdrugbank.comdrugbank.com
A summary of some drugs that may increase CNS depression when combined with this compound is presented in the table below:
| Drug Name | Potential Interaction |
| Buprenorphine | May increase CNS depressant activities of Buprenorphine. drugbank.com |
| Bupropion | Increased risk or severity of CNS depression. drugbank.com |
| Risperidone | Additive central nervous system depression. drugs.com |
| Diphenhydramine | Additively or synergistically increased CNS depression. drugs.com |
| Phensuximide | Increased risk or severity of CNS depression. drugbank.com |
| Amitriptyline | Increased risk or severity of CNS depression. drugbank.com |
| Diazepam | Increased risk or severity of CNS depression. drugbank.com |
| Clonazepam | Increased risk or severity of CNS depression. drugbank.com |
| Clobazam | Increased risk or severity of sedation, somnolence, and CNS depression. drugbank.com |
| Chlorpromazine | Increased risk or severity of CNS depression. drugbank.com |
| Codeine | Increased risk or severity of CNS depression. drugbank.com |
| Phenobarbital (B1680315) | Increased risk or severity of CNS depression. drugbank.com |
Impact on Therapeutic Efficacy of Co-administered Drugs
This compound can potentially decrease the therapeutic efficacy of certain co-administered drugs. This can occur through various mechanisms, including pharmacokinetic interactions leading to decreased serum levels or pharmacodynamic interactions resulting in opposing effects. For instance, the therapeutic efficacy of this compound itself can be decreased when used in combination with drugs like azatadine, amphotericin B, disulfiram, chloroquine, cyclosporine, amphetamine, azlocillin, borage oil, cefalotin, cefotaxime, dexchlorpheniramine (B1670334) maleate, mefloquine, mianserin, orlistat, and pregabalin. drugbank.commedindia.net While the outline asks about the impact on co-administered drugs, the provided search results primarily highlight the impact of other drugs on this compound's efficacy. However, the pharmacokinetic interactions mentioned in section 5.1.2, such as increased excretion rate of aminophylline, bromotheophylline, and caffeine, would inherently lead to a decrease in their therapeutic efficacy. drugbank.com
Risk of Methemoglobinemia
Co-administration of this compound with certain drugs can increase the risk or severity of methemoglobinemia. drugbank.comdrugbank.comlongdom.org Methemoglobinemia is a condition characterized by elevated levels of methemoglobin in the blood, which impairs oxygen delivery to tissues. nih.gov Drugs that can increase the risk of methemoglobinemia when combined with this compound include various local anesthetics (e.g., bupivacaine, articaine, benzocaine, chloroprocaine, butacaine, butamben), cocaine, diphenhydramine, ambroxol, and phenol. drugbank.comdrugbank.comdrugbank.com Phenacetin, a related compound, is known to be metabolized to nitroso compounds which can cause methemoglobinemia. longdom.orgdrugbank.com While this compound is a different compound, this suggests a potential for similar metabolic pathways or mechanisms contributing to methemoglobinemia risk with certain co-administrations.
A table summarizing some drugs that may increase the risk of methemoglobinemia when combined with this compound is provided below:
| Drug Name | Potential Interaction |
| Bupivacaine | Increased risk or severity of methemoglobinemia. drugbank.com |
| Articaine | Increased risk or severity of methemoglobinemia. drugbank.com |
| Benzocaine | Increased risk or severity of methemoglobinemia. drugbank.com |
| Chloroprocaine | Increased risk or severity of methemoglobinemia. drugbank.com |
| Butacaine | Increased risk or severity of methemoglobinemia. drugbank.com |
| Butamben | Increased risk or severity of methemoglobinemia. drugbank.com |
| Cocaine | Increased risk or severity of methemoglobinemia. drugbank.com |
| Diphenhydramine | Increased risk or severity of methemoglobinemia. drugbank.com |
| Ambroxol | Increased risk or severity of methemoglobinemia. drugbank.comdrugbank.com |
| Phenol | Increased risk or severity of methemoglobinemia. drugbank.com |
Interaction with Specific Drug Classes (e.g., other Anticonvulsants, CNS Depressants)
Research indicates that concurrent use of this compound with other anticonvulsants or CNS depressants can lead to altered pharmacological effects and potential additive toxicity. nih.gov
Interaction with Other Anticonvulsants
Concurrent use of this compound with other anticonvulsants, especially hydantoin (B18101) derivatives like phenytoin (B1677684) and ethotoin (B1671623), carries a risk of additive toxicity. nih.govsimsrc.edu.in Extreme caution is advised when these medications are used together. nih.govsimsrc.edu.in Specifically, concurrent use of this compound with ethotoin has been associated with reports of paranoid symptoms. nih.govsimsrc.edu.in
Studies investigating the interaction between primidone (B1678105) and phenytoin have shown that the ratio of the primidone metabolite phenobarbital to unmetabolized primidone in serum was significantly higher in patients receiving both primidone and phenytoin compared to those on primidone alone. researchgate.net This suggests that phenytoin may influence the metabolism of primidone. researchgate.net Another study indicated that in patients taking both primidone and phenytoin, primidone metabolites were detected earlier, elimination was faster, and total body clearance was increased compared to patients taking primidone only. nih.gov The half-lives for primidone, its metabolite PEMA, and phenobarbital were reported as 1.64, 4.29, and 4.96 hours, respectively, in one study involving single doses in healthy volunteers. nih.gov
Pheneturide, a related ureide anticonvulsant, is known to inhibit the metabolism of other anticonvulsants, such as phenytoin, leading to increased levels of these drugs. wikipedia.org Given the structural similarities between this compound and pheneturide, similar metabolic interactions might be considered.
Interaction with CNS Depressants
Concurrent use of alcohol or medications that produce CNS depression with this compound may enhance CNS depression. nih.govdrugs.comdrugs.com The mechanism for this interaction may involve additive depressant effects on the central nervous system. drugs.com Patients should be monitored for potentially excessive or prolonged CNS depression when this compound is used concomitantly with these agents. drugs.comdrugs.com
This compound has been shown to potentially increase the central nervous system depressant activities of various drugs, including certain benzodiazepines (e.g., 1,2-Benzodiazepine, Alprazolam, Bromazepam, Chlordiazepoxide, Clonazepam, Diazepam, Estazolam), barbiturates (e.g., Amobarbital, Butabarbital, Butalbital, Phenobarbital, Secobarbital), and other CNS depressants such as alcohol, opioids (e.g., Alfentanil, Buprenorphine, Butorphanol, Dezocine, Diamorphine, Fentanyl, Hydromorphone, Levorphanol, Meperidine, Methadone, Morphine, Nalbuphine, Oxycodone, Oxymorphone, Pentazocine, Propoxyphene, Remifentanil, Sufentanil, Tapentadol, Tramadol), antihistamines, antipsychotics, and muscle relaxants. drugbank.comdrugbank.comdrugbank.comdrugbank.com
The risk or severity of CNS depression can be increased when this compound is combined with a wide range of substances that also depress the CNS. drugbank.com This includes various classes such as anesthetics, anxiolytics, hypnotics, sedatives, and certain antidepressants. drugbank.com
While specific detailed research findings with quantitative data tables on every possible interaction are limited in the provided context, the general principle established is that this compound, when combined with other anticonvulsants or CNS depressants, can lead to an increased risk or severity of CNS depression and potentially other additive toxicities. nih.govdrugs.comdrugs.comdrugbank.com
Below is an interactive table summarizing some reported interactions based on the provided information:
Advanced Research Methodologies and Analytical Techniques for Phenacemide
Chromatographic Assays for Phenacemide Quantitation
Chromatographic methods are essential for separating and quantifying this compound in various matrices, particularly in biological samples for pharmacokinetic and disposition studies.
High-Performance Liquid Chromatography (HPLC) in Biological Samples
High-Performance Liquid Chromatography (HPLC) has been a key technique for the sensitive and reliable quantitation of this compound in biological fluids such as plasma and urine. researchgate.nettandfonline.com A typical HPLC procedure involves the extraction of this compound from alkalinized biological samples using an organic solvent like ethyl acetate (B1210297). researchgate.nettandfonline.com The extracted sample is then evaporated to dryness and reconstituted for chromatographic analysis. researchgate.nettandfonline.com
Reversed-phase HPLC is commonly employed, utilizing a C8 or C18 analytical column. tandfonline.comnih.gov The mobile phase often consists of a mixture of a buffer (e.g., acetate buffer at pH 4.2 or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724), typically in a specific ratio (e.g., 50% V/V acetonitrile and acetate buffer). researchgate.nettandfonline.comtandfonline.com Detection of this compound is typically performed using a UV detector set at a wavelength of 254 nm. researchgate.nettandfonline.com
HPLC methods for this compound quantitation have demonstrated good linearity and reproducibility over a range of concentrations. tandfonline.com For instance, a method for quantitating this compound in plasma and urine showed excellent linearity (r > 0.999) and reproducibility (CV < 4%) for concentrations ranging from 1 to 15 mcg/ml. tandfonline.com The mean recovery of spiked this compound in plasma and urine has been reported to be high, exceeding 96%. researchgate.nettandfonline.com The sensitivity of these assays allows for the detection of this compound at concentrations as low as approximately 0.2 mcg/ml in plasma or urine. tandfonline.com These methods have been applied to study the plasma concentration-time profile of this compound in animal models, such as dogs. tandfonline.com
Table 1: Typical HPLC Parameters for this compound Analysis in Biological Fluids
| Parameter | Value/Description | Source |
| Column Type | C8 reversed phase analytical column | tandfonline.com |
| Detection Wavelength | 254 nm | researchgate.nettandfonline.com |
| Mobile Phase | 0.05 M acetate buffer and acetonitrile (50% V/V), pH 4.2 | tandfonline.com |
| Flow Rate | 1.0 ml/min (for Lidocaine assay using this compound as IS) | nih.gov |
| Sample Preparation | Ethyl acetate extraction from alkalinized samples | researchgate.nettandfonline.com |
| Linearity Range | 1-15 mcg/ml | tandfonline.com |
| Recovery (Plasma) | ~97.9% | researchgate.nettandfonline.com |
| Recovery (Urine) | ~96.3% | researchgate.nettandfonline.com |
| Limit of Quantitation | ~0.2 mcg/ml | tandfonline.com |
Spectroscopic Analysis for Structural Elucidation (e.g., NMR)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for the structural elucidation and verification of this compound. NMR provides detailed information about the arrangement of atoms within the molecule.
The 1H NMR spectrum of this compound in DMSO-d6 solvent at 400 MHz shows characteristic shifts corresponding to its different proton environments. nih.gov These shifts and their intensities provide a fingerprint for the molecule, confirming its structure. For example, signals are observed in the aromatic region (7.23-7.35 ppm) corresponding to the phenyl ring protons, a signal around 3.63 ppm for the methylene (B1212753) group adjacent to the carbonyl, and signals around 7.73 ppm and 10.42 ppm for the urea (B33335) protons. nih.gov
Predicted 13C NMR spectra are also available, providing information about the carbon skeleton of this compound. drugbank.com While specific experimental 13C NMR data for this compound were not detailed in the search results, NMR spectroscopy in general is a standard method for confirming the structure of synthesized or isolated compounds like this compound. researchgate.netgoogle.com
X-ray Diffraction for Three-Dimensional Molecular Structure
X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This provides insights into the molecular conformation and how molecules pack in the crystal lattice.
Single-crystal X-ray diffraction studies have been conducted on this compound. nih.govpnas.orgpnas.org These studies have revealed that despite having a straight-chain acetylurea (B1202565) structure, this compound adopts a pseudocyclic conformation in the crystalline state. nih.govpnas.org This conformation is stabilized by intramolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of the urea moiety. nih.govpnas.org The resulting spatial arrangement of electron-donating groups in this compound shows similarities to comparable atoms in cyclic anticonvulsants like diphenylhydantoin. nih.govpnas.orginnovationinfo.org This conformational similarity is considered important for understanding the stereochemical basis of its anticonvulsant activity. nih.govpnas.org
In vitro and In vivo Experimental Models for Pharmacological and Toxicological Assessment
Experimental models, both in vitro (using cells or tissues) and in vivo (using live animals), have been employed to assess the pharmacological and toxicological properties of this compound.
In the context of pharmacological assessment, in vivo models, particularly rodent seizure models, have been historically significant in the development and evaluation of anticonvulsant drugs, including this compound. ccjm.orgsbmu.ac.irbiotech-asia.org These models include the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test, which are used to assess a compound's ability to prevent seizure spread and elevate seizure threshold, respectively. ccjm.orgsbmu.ac.ir this compound has been shown to be active in such models. drugbank.com Other in vivo models involving chemically induced seizures (e.g., by bicuculline, picrotoxin, strychnine, or isoniazid) have also been used to understand the activity profile of anticonvulsants acting on different neurotransmitter systems. ccjm.orgsbmu.ac.irbiotech-asia.org
In vitro studies can complement in vivo assessments by providing insights into molecular mechanisms. For instance, in vitro experiments have been used to investigate the effect of this compound on creatinine (B1669602) influx into red blood cells. nih.gov In vitro assays can also be used to study receptor binding, providing information on potential molecular targets. ccjm.org
Toxicological assessment in experimental models helps to understand potential adverse effects. While detailed toxicity profiles in animals were not a primary focus of the search results within the allowed scope, in vivo studies are routinely used to determine parameters like the median lethal dose (LD50) and assess general behavior and potential neurological deficits at toxic doses. ccjm.org In vitro models are increasingly used for toxicological screening, offering advantages in terms of ethics and understanding mechanisms, although correlating in vitro findings to in vivo outcomes can be complex. nih.govmdpi.com
Molecular Modeling and Pharmacophore Identification
Molecular modeling and pharmacophore identification play a crucial role in understanding the structural features of this compound that are essential for its biological activity and in the rational design of new compounds with similar properties.
Molecular modeling involves creating computational representations of molecules to study their conformations, electrostatic potentials, and interactions. innovationinfo.org Studies using molecular modeling have investigated the conformational analysis of clinically active anticonvulsant drugs, including this compound. drugbank.cominnovationinfo.org
Pharmacophore identification aims to define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic regions) that are necessary for a molecule to bind to a biological target and elicit a specific response. slideshare.netunina.it Molecular modeling of anticonvulsants, including this compound, has contributed to the identification of anticonvulsant pharmacophores. nih.govmdpi.com These pharmacophores represent the common molecular interaction features shared among active anticonvulsants, even those with different structural classes. unina.itnih.govmdpi.com Identifying these features helps in understanding the stereochemical requirements for anticonvulsant activity and can guide the search for novel drug candidates with a higher probability of success. slideshare.netunina.it
Computational Chemistry Approaches for Drug Design
Computational chemistry approaches encompass a range of theoretical methods used to study molecular properties and predict biological activity. These methods are increasingly applied in drug design and discovery.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling use computational descriptors of molecular structure to build models that predict biological activity or toxicity. patsnap.commdpi.com While not specifically focused on this compound in the provided search results, QSAR models have been applied to assess the potential toxicity of pharmaceutical ingredients based on their structural features. patsnap.commdpi.com
Other computational methods relevant to drug design include virtual screening, which uses computational techniques to search large databases of compounds for potential drug candidates based on their predicted interaction with a target. plos.orgnih.gov Docking studies can predict how a molecule like this compound might bind to a specific protein target. plos.orgnih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of molecules and their interactions. mdpi.com These computational approaches can complement experimental studies and help prioritize compounds for synthesis and biological testing, potentially accelerating the drug discovery process. plos.orgnih.gov
Future Directions and Translational Research
Re-evaluation of Phenacemide in Refractory Seizure Disorders
The potential re-evaluation of this compound in treating refractory seizure disorders stems from its demonstrated efficacy in earlier studies for complex partial seizures nih.govresearchgate.net. While toxicity led to its limited use, modern approaches to drug delivery, patient selection, and monitoring might allow for a safer re-introduction or investigation of its utility in highly specific, otherwise intractable cases. Research in this area would likely focus on identifying patient populations who might benefit most, understanding the precise mechanisms underlying its efficacy in refractory seizures, and developing strategies to mitigate its adverse effects.
Exploring this compound's Core Structure for Novel Anticonvulsant Development
This compound's core structure, phenylacetylurea, is a key feature of its anticonvulsant activity wikipedia.orgneupsykey.comslideshare.net. As a ureide, it is structurally related to other anticonvulsants like phenytoin (B1677684) and barbiturates wikipedia.org. Exploring this core structure involves synthesizing and evaluating analogs of this compound to identify compounds with similar or improved efficacy but reduced toxicity nih.gov. Structure-activity relationship (SAR) studies are crucial in this process to understand how modifications to the phenylacetylurea scaffold impact anticonvulsant potency and potential for adverse effects nih.gov. This research aims to leverage the known anticonvulsant properties of the this compound structure while designing out undesirable characteristics.
Application of this compound Research to Broader Neurological Conditions
Research into this compound's mechanism of action, which involves binding to and blocking neuronal sodium and voltage-sensitive calcium channels, may have implications for neurological conditions beyond epilepsy drugbank.comhmdb.ca. These mechanisms are relevant in the pathophysiology of various neurological disorders. Investigating how this compound or its structural analogs interact with these targets could provide insights into developing therapeutic strategies for other conditions where aberrant neuronal excitability plays a role. While the focus has historically been on epilepsy, the fundamental interactions of this compound with ion channels suggest potential relevance in a wider neurological context nih.govoup.com.
Integration with Modern Drug Discovery Paradigms (e.g., target-based approaches)
Modern drug discovery increasingly utilizes target-based approaches, where compounds are designed or screened based on their interaction with specific molecular targets involved in disease pathways nih.govmdpi.comtechnologynetworks.com. While the initial discovery of many older anticonvulsants, including this compound, was often based on empirical screening in animal models, current research can integrate knowledge of this compound's targets (sodium and calcium channels) into target-based discovery pipelines drugbank.comneupsykey.commdpi.com. This involves high-throughput screening of chemical libraries for compounds that modulate these specific channels in a desirable way, potentially leading to the identification of novel anticonvulsants or agents for other neurological conditions mdpi.comtechnologynetworks.com. Computational modeling and structural biology techniques can also be employed to design compounds that interact specifically with these targets based on the structural information of this compound and its binding sites technologynetworks.com.
Metabolic Pathway Mapping and Chemical Genomics in this compound Research
Understanding the metabolic pathways of this compound is crucial for comprehending its pharmacokinetics, the formation of metabolites, and potential drug interactions nih.govneupsykey.com. Mapping these pathways involves identifying the enzymes responsible for its metabolism and the structures of its metabolites. Chemical genomics, a field that studies the interactions of small molecules with biological systems on a genomic scale, can be applied to this compound research to identify the genes and proteins that influence its activity, metabolism, and effects naturalproducts.net. This can involve using techniques to assess how this compound affects gene expression profiles or how genetic variations influence individual responses to the compound. Such studies can provide a more comprehensive understanding of this compound's biological impact and help identify potential biomarkers for efficacy or toxicity, informing future drug development efforts naturalproducts.net.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Phenacemide’s mechanism of action?
- Methodological Guidance : Begin by identifying gaps in existing literature (e.g., conflicting results on its antiepileptic efficacy). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses unresolved hypotheses . Align the question with specific biochemical pathways (e.g., glutamatergic modulation) to avoid ambiguity. Reference primary literature to define measurable outcomes (e.g., IC50 values) .
Q. What experimental designs are suitable for preliminary pharmacokinetic studies of this compound?
- Methodological Guidance : Use in vitro models (e.g., hepatic microsomes) to assess metabolic stability, followed by rodent studies for bioavailability. Employ LC-MS/MS for precise quantification of plasma concentrations. Ensure sample sizes are statistically robust (power analysis) and include controls for enzyme activity variability .
Q. How to conduct a systematic literature review on this compound’s neurotoxic effects?
- Methodological Guidance :
- Databases : Use PubMed, Scopus, and EMBASE with keywords like “this compound AND (neurotoxicity OR adverse effects)”.
- Screening : Apply PRISMA guidelines to filter studies by relevance, excluding non-peer-reviewed sources.
- Quality Assessment : Use tools like GRADE to evaluate evidence strength, noting biases in historical clinical trials (e.g., lack of blinding in 1950s studies) .
Advanced Research Questions
Q. How to resolve contradictions in reported efficacy data for this compound across experimental models?
- Methodological Guidance :
- Meta-Analysis : Aggregate data from rodent seizure models (e.g., maximal electroshock vs. pentylenetetrazole tests) and apply heterogeneity tests (I² statistic).
- Experimental Replication : Standardize protocols (e.g., dose timing, animal strains) to isolate variables. Use blinded data analysis to reduce confirmation bias .
- Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) between models to identify pathway-specific discrepancies .
Q. What strategies ensure reproducibility in synthesizing this compound derivatives?
- Methodological Guidance :
- Protocol Documentation : Publish detailed synthetic steps (e.g., reaction temperatures, solvent purity) in open-access repositories like ChemRxiv.
- Analytical Validation : Use NMR and HPLC to verify compound purity (>95%) across batches. Share raw spectra via platforms like Zenodo .
- Collaborative Verification : Partner with independent labs to replicate key steps (e.g., cyclization reactions) .
Q. How to address ethical challenges in human studies evaluating this compound’s long-term safety?
- Methodological Guidance :
- Informed Consent : Draft forms clarifying risks (e.g., hepatotoxicity) using non-technical language, validated by ethics committees. Include opt-out clauses for participants .
- Data Monitoring : Establish independent DSMBs (Data Safety Monitoring Boards) to review adverse events. Use adaptive trial designs to halt enrollment if toxicity thresholds are breached .
Tables: Key Considerations for this compound Research
| Aspect | Basic Research | Advanced Research |
|---|---|---|
| Literature Review | Focus on mechanism and historical trials | Meta-analysis of cross-model efficacy data |
| Experimental Design | Rodent PK/PD studies | Multi-omics integration (e.g., metabolomics) |
| Data Analysis | Descriptive statistics | Machine learning for toxicity prediction |
| Ethics | Animal welfare compliance (IACUC) | Human subject DSMB oversight |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
